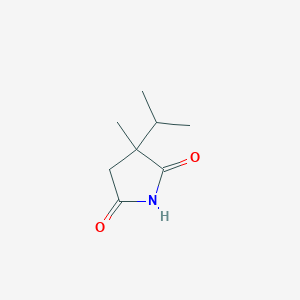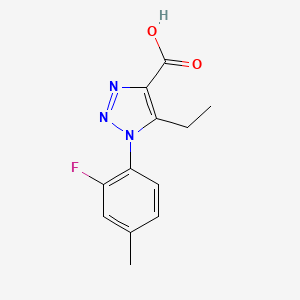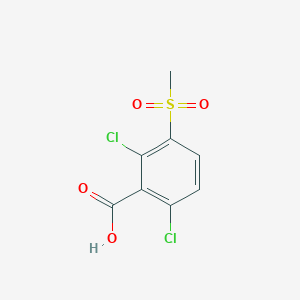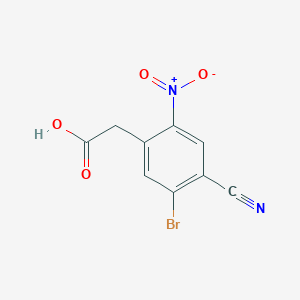
5-Bromo-4-cyano-2-nitrophenylacetic acid
Overview
Description
5-Bromo-4-cyano-2-nitrophenylacetic acid (5-BCNPA) is a synthetic organic compound with a wide variety of uses in scientific research and industrial applications. It is a white crystalline solid with a melting point of 246-249°C and a boiling point of 305°C. 5-BCNPA is a versatile compound that can be used in various chemical syntheses, such as the synthesis of polymers, dyes, and pharmaceuticals. It is also used in the development of new materials and as a catalyst in organic reactions. 5-BCNPA has many applications in biochemical and physiological research, including studying enzyme activity, molecular interactions, and drug delivery.
Scientific Research Applications
5-Bromo-4-cyano-2-nitrophenylacetic acid is a valuable compound for scientific research and has been used in a variety of studies. It has been used to study enzyme activity, molecular interactions, and drug delivery. For example, 5-Bromo-4-cyano-2-nitrophenylacetic acid has been used to study the activity of the enzyme cytochrome P450 2C9 (CYP2C9) and its role in drug metabolism. It has also been used to study the interactions between DNA and proteins, as well as the effects of drugs on the brain. 5-Bromo-4-cyano-2-nitrophenylacetic acid has also been used to study the effects of drugs on the cardiovascular system and has been used to develop new drug delivery systems.
Mechanism Of Action
The mechanism of action of 5-Bromo-4-cyano-2-nitrophenylacetic acid is not fully understood. It is believed that 5-Bromo-4-cyano-2-nitrophenylacetic acid binds to proteins in the body, which can lead to changes in the activity of enzymes and other proteins. 5-Bromo-4-cyano-2-nitrophenylacetic acid is also believed to interact with DNA, which can lead to changes in gene expression. In addition, 5-Bromo-4-cyano-2-nitrophenylacetic acid can interact with receptors on the surface of cells, which can lead to changes in cell signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-cyano-2-nitrophenylacetic acid are not fully understood. Studies have shown that 5-Bromo-4-cyano-2-nitrophenylacetic acid can bind to proteins in the body, which can lead to changes in enzyme activity and gene expression. 5-Bromo-4-cyano-2-nitrophenylacetic acid has also been shown to interact with receptors on the surface of cells, which can lead to changes in cell signaling pathways. Additionally, 5-Bromo-4-cyano-2-nitrophenylacetic acid has been shown to have anti-inflammatory and antioxidant effects in animal models.
Advantages And Limitations For Lab Experiments
5-Bromo-4-cyano-2-nitrophenylacetic acid is a versatile compound that can be used in a variety of laboratory experiments. One of the main advantages of using 5-Bromo-4-cyano-2-nitrophenylacetic acid is that it is relatively inexpensive and easy to obtain. Additionally, 5-Bromo-4-cyano-2-nitrophenylacetic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-Bromo-4-cyano-2-nitrophenylacetic acid in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 5-Bromo-4-cyano-2-nitrophenylacetic acid can be toxic if handled improperly and should be used with caution.
Future Directions
The potential applications of 5-Bromo-4-cyano-2-nitrophenylacetic acid are vast, and there are many future directions for research. One potential application is in the development of new drugs. 5-Bromo-4-cyano-2-nitrophenylacetic acid has been shown to interact with proteins and receptors in the body, which could be useful in the development of new drugs. Additionally, 5-Bromo-4-cyano-2-nitrophenylacetic acid could be used to study the effects of drugs on the cardiovascular system and to develop new drug delivery systems. Finally, 5-Bromo-4-cyano-2-nitrophenylacetic acid could be used to study the interactions between DNA and proteins, as well as the effects of drugs on the brain.
properties
IUPAC Name |
2-(5-bromo-4-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)8(12(15)16)2-6(7)4-11/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOVJWRQFCHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyano-2-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



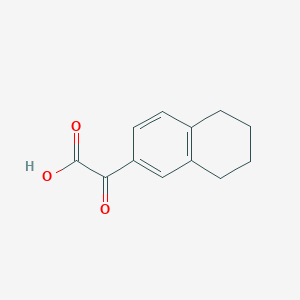
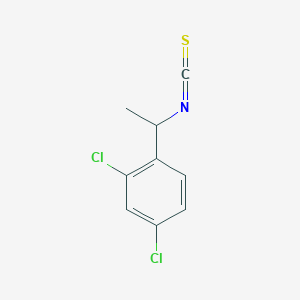
![2-Methyl-1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416915.png)
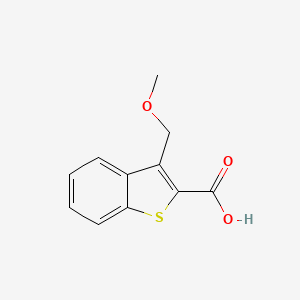
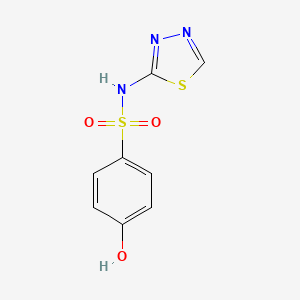
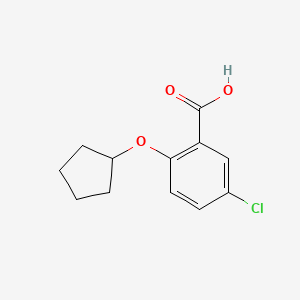
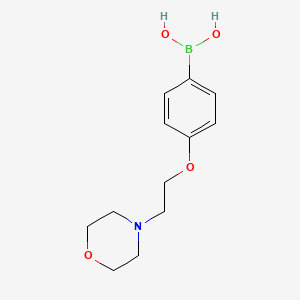
![2-[4-(Difluoromethoxy)phenyl]oxirane](/img/structure/B1416926.png)
![5-[4-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1416927.png)
![4-[2-(2-Methylphenyl)ethyl]piperidine](/img/structure/B1416928.png)
![4-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1416929.png)
